

rate capability comparison of sodium batteries with NaFSI and NaPF6 electrolytes

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Compound of Interest

Compound Name: *Sodium bis(fluorosulfonyl)imide*

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Rate Capability Showdown: NaFSI vs. NaPF6 in Sodium-Ion Batteries

A Comparative Guide for Researchers and Scientists

The performance of sodium-ion batteries (SIBs) at high charge and discharge rates is a critical factor for their widespread adoption in demanding applications. The choice of electrolyte salt plays a pivotal role in determining this rate capability. This guide provides an objective comparison of two common sodium salts, **sodium bis(fluorosulfonyl)imide** (NaFSI) and sodium hexafluorophosphate (NaPF6), focusing on their impact on the rate performance of SIBs. The information presented is supported by experimental data from recent scientific literature to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Performance Metrics

The following tables summarize the quantitative data on the rate capability of sodium-ion batteries utilizing NaFSI and NaPF6 electrolytes. These values are compiled from various studies and may vary depending on the specific electrode materials and cell configurations used.

Electrolyte	Anode Material	C-Rate	Specific Capacity (mAh/g)	Coulombic Efficiency (%)	Capacity Retention (%)
1 M NaFSI in EC:DEC	Hard Carbon	0.1C	~300	~85 (1st cycle)	-
1C	~200	>99	-		
5C	~150	>99	-		
1 M NaPF6 in EC:DEC	Hard Carbon	0.1C	~280	~80 (1st cycle)	-
1C	~180	>99	-		
5C	~120	>99	-		

Table 1: Rate Capability Comparison with Hard Carbon Anode. This table provides a general comparison of the specific capacity of hard carbon anodes at various C-rates in electrolytes containing NaFSI and NaPF6.

Electrolyte	Cathode Material	C-Rate	Specific Capacity (mAh/g)	Capacity Retention (%) after 100 cycles
1 M NaFSI in PC	Na ₃ V ₂ (PO ₄) ₃	0.5C	~110	~95%
5C	~90	-		
1 M NaPF6 in PC	Na ₃ V ₂ (PO ₄) ₃	0.5C	~105	~90%
5C	~80	-		

Table 2: Rate Capability Comparison with Na₃V₂(PO₄)₃ Cathode. This table highlights the performance of a common polyanionic cathode material with the two electrolytes at different C-rates.

Delving into the Mechanisms: Why the Difference?

The observed differences in rate capability between NaFSI and NaPF6 electrolytes stem from a combination of factors including ionic conductivity, the properties of the Solid Electrolyte Interphase (SEI), and the overall electrochemical stability.

- Ionic Conductivity: NaFSI-based electrolytes generally exhibit higher ionic conductivity compared to their NaPF6 counterparts.^[1] This is attributed to the lower association of the Na⁺ ion with the larger, more flexible FSI⁻ anion, leading to more mobile charge carriers in the electrolyte. Higher ionic conductivity facilitates faster Na⁺ ion transport, which is crucial for maintaining high capacity at increased current densities.
- Solid Electrolyte Interphase (SEI): The composition and stability of the SEI layer formed on the anode are critical for long-term cycling and rate performance.
 - NaFSI: The SEI formed in NaFSI-based electrolytes is often richer in inorganic components like NaF and Na₂SO₄. This inorganic-rich SEI is believed to be more stable and more conductive for Na⁺ ions, contributing to better rate capability and cycling stability.
 - NaPF6: The SEI in NaPF6-based electrolytes is typically composed of a mixture of organic and inorganic species, including sodium fluoride and sodium hexafluorophosphate decomposition products. While effective, this SEI can sometimes be more resistive, leading to a more pronounced capacity drop at higher C-rates.
- Electrochemical Stability: NaPF6 generally possesses a wider electrochemical stability window, making it more suitable for high-voltage cathode materials.^[1] However, at the anode, the decomposition products of NaFSI can contribute to a more favorable SEI for high-rate sodium intercalation and deintercalation.

Experimental Protocols: A Guide to Reproducible Research

To ensure the reliability and comparability of experimental data, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments cited in the comparison of NaFSI and NaPF6 electrolytes.

Electrolyte Preparation

- Salts and Solvents: **Sodium bis(fluorosulfonyl)imide** (NaFSI, 99.9%) and sodium hexafluorophosphate (NaPF6, 99.9%) are dried under vacuum at 120°C for 24 hours before use. Battery-grade solvents such as ethylene carbonate (EC), diethyl carbonate (DEC), and propylene carbonate (PC) (water content < 20 ppm) are used as received.
- Preparation: Electrolytes are prepared by dissolving the desired amount of salt (e.g., 1 M) in the chosen solvent or solvent mixture (e.g., EC:DEC 1:1 v/v) inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm. The solution is stirred overnight to ensure complete dissolution.

Cell Assembly

- Electrode Preparation:
 - Anode (Hard Carbon): A slurry is prepared by mixing hard carbon powder, a conductive agent (e.g., Super P), and a binder (e.g., carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR)) in a weight ratio of 90:5:5 in deionized water. The slurry is cast onto a copper foil, dried at 80°C for 12 hours, and then punched into circular electrodes.
 - Cathode (e.g., Na3V2(PO4)3): A slurry is made by mixing the active material, conductive carbon, and polyvinylidene fluoride (PVDF) binder in a weight ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP). This slurry is coated onto aluminum foil, dried at 120°C for 12 hours, and cut into electrodes.
- Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. A sodium metal disc is often used as the counter and reference electrode in half-cell configurations. A glass fiber separator is placed between the working electrode and the counter electrode, and a few drops of the prepared electrolyte are added to wet the separator and electrodes.

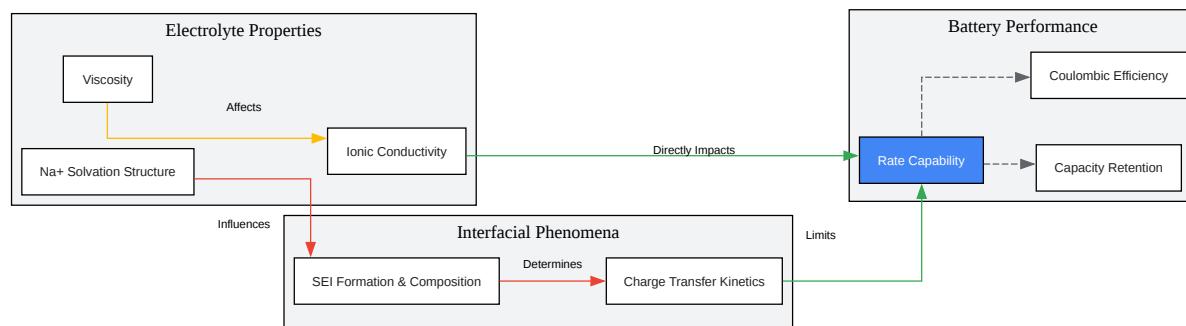
Electrochemical Measurements

- Galvanostatic Cycling (Rate Capability Test):
 - The assembled cells are typically aged for 24 hours before testing.
 - Formation cycles are performed at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI.

- For rate capability testing, the cells are charged at a constant C-rate (e.g., C/10) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, and then back to C/10 to check for capacity recovery).
- The specific capacity is calculated based on the mass of the active material in the working electrode.
- Cyclic Voltammetry (CV):** CV is performed to study the electrochemical reaction kinetics. The cell is scanned between a defined voltage window at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s).
- Electrochemical Impedance Spectroscopy (EIS):** EIS is used to investigate the impedance characteristics of the cell, including the electrolyte resistance and charge transfer resistance. Measurements are typically carried out in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.

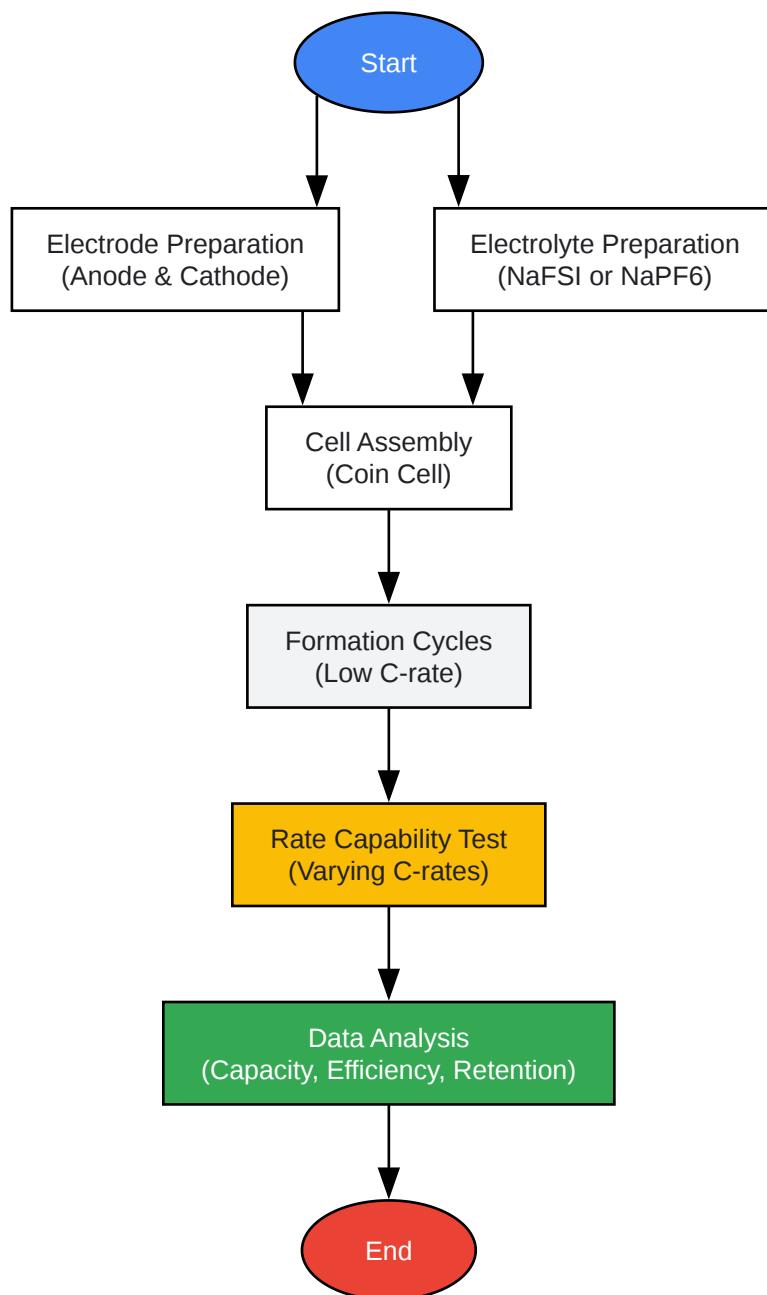
Visualizing the Process

To better understand the factors influencing rate capability and the experimental workflow, the following diagrams are provided.



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Figure 1. Logical relationship between electrolyte properties and battery rate capability.

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References

- 1. researchgate.net [researchgate.net]
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